![molecular formula C7H6BrN3 B180037 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 116855-03-9](/img/structure/B180037.png)
3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine
Vue d'ensemble
Description
3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a bromine atom at the 3-position and a methyl group at the 1-position of the pyrazole ring makes this compound unique. Pyrazolopyridines have gained significant attention in medicinal chemistry due to their potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and bromination steps . The reaction conditions often include refluxing the mixture in a suitable solvent such as 1,4-dioxane, followed by the addition of phosphorus oxychloride to facilitate cyclization . The final bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at position 3 undergoes palladium-catalyzed cross-coupling with boronic acids to introduce aryl/heteroaryl groups. This reaction is critical for creating derivatives with enhanced biological activity.
Example Reaction:
Reagents/Conditions | Yield | Reference |
---|---|---|
Pd(PPh), CsCO, dioxane/HO, 80°C | 48–53% | |
Pd(OAc), X-Phos, KOAc, dioxane, 100°C | 52% |
This method was utilized to synthesize TRK kinase inhibitors by coupling with 2,5-difluorobenzyl boronic esters .
Buchwald-Hartwig Amination
The bromine substituent participates in Pd-mediated amination reactions with amines, enabling nitrogen-based functionalization.
Example Reaction:
Reagents/Conditions | Yield | Reference |
---|---|---|
Pd(dba), xantphos, CsCO, DMF, 120°C | 66% |
This reaction is pivotal for introducing aminoalkyl side chains, as seen in the synthesis of intermediates for anticancer agents .
Nucleophilic Substitution
The bromine atom can be displaced by nucleophiles under basic conditions.
Example Reaction with Thiols:
Reagents/Conditions | Yield | Reference |
---|---|---|
KOtBu, DMF, 60°C | 60–70% |
Tandem Borylation/Suzuki Functionalization
Sequential borylation and Suzuki coupling allow vectorial diversification at position 3.
Example Sequence:
-
Borylation:
-
Suzuki Coupling:
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
1 | Pd(dppf)Cl, CsCO, dioxane | 65% | |
2 | Pd(PPh), CsCO, 80°C | 48% |
Deprotection and Alkylation
The methyl group at position 1 can be modified via deprotection followed by alkylation.
Example Reaction:
Reagents/Conditions | Yield | Reference |
---|---|---|
CFCOOH, 60°C | 65% | |
NaOH, MeOH/HO | 55% |
Mechanistic Insights
-
Suzuki Coupling: Proceeds via oxidative addition of Pd(0) to the C-Br bond, transmetallation with the boronic acid, and reductive elimination .
-
Buchwald-Hartwig: Involves Pd-mediated C-N bond formation via a coordinated amine intermediate .
This compound’s reactivity profile makes it a cornerstone in medicinal chemistry, particularly for kinase inhibitor development. Future research may explore photoredox or electrochemical methods to enhance reaction efficiency.
Applications De Recherche Scientifique
Biological Applications
1. Anticancer Activity
Research has demonstrated that compounds within the pyrazolo[3,4-b]pyridine family exhibit significant anticancer properties. For instance, derivatives of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine have shown potent inhibitory effects against various cancer cell lines, including HeLa and MCF7. These compounds can induce cell cycle arrest and apoptosis in cancer cells by targeting specific enzymes such as cyclin-dependent kinases (CDK2 and CDK9) .
2. Enzyme Inhibition
This compound has been identified as an inhibitor of tropomyosin receptor kinases (TRKs), which play crucial roles in cell proliferation and differentiation. Inhibition of TRKs is particularly relevant in cancer therapy as their overactivation is linked to tumor growth .
3. Antimicrobial Properties
In addition to anticancer effects, derivatives of this compound have also been evaluated for antimicrobial activity. Some studies indicate that they possess significant efficacy against various bacterial strains, making them potential candidates for developing new antimicrobial agents .
Industrial Applications
Beyond its biological applications, this compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. This utility extends to materials science where it is used in developing new materials with tailored properties .
Case Studies
Case Study 1: Anticancer Evaluation
A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines. Compounds showed varying degrees of efficacy, with some achieving nanomolar inhibitory concentrations against CDK2 and CDK9. The most promising candidates were further analyzed for their mechanisms of action and safety profiles .
Case Study 2: TRK Inhibition
In a study focused on TRK inhibition, several derivatives were developed based on the pyrazolo[3,4-b]pyridine scaffold. These compounds demonstrated potent inhibition of TRKA with implications for treating cancers associated with TRK overexpression. The structure-activity relationship (SAR) was extensively studied to optimize efficacy .
Mécanisme D'action
The mechanism of action of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as kinases. For example, as a TRK inhibitor, the compound binds to the kinase domain of TRK receptors, preventing their phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives:
3-bromo-1H-pyrazolo[3,4-d]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
1H-pyrrolo[2,3-b]pyridine: Another fused ring system with a pyrrole ring instead of a pyrazole ring.
1H-pyrazolo[3,4-c]pyridine: A different isomer with the pyrazole ring fused at different positions on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Activité Biologique
3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine is a compound belonging to the pyrazolo[3,4-b]pyridine family, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C_7H_7BrN_2 and a molecular weight of approximately 212.05 g/mol. Its structure features a bromine atom at the 3-position and a methyl group at the 1-position of the pyrazole ring, contributing to its unique reactivity and biological properties.
Research indicates that this compound acts primarily as an inhibitor of cytochrome P450 enzymes. These enzymes are crucial for drug metabolism, and their inhibition can significantly affect pharmacokinetics and drug interactions. The selectivity of this compound towards specific isoforms of cytochrome P450 suggests lower potential for adverse effects compared to non-selective inhibitors.
Anticancer Properties
Preliminary studies have shown that this compound exhibits anti-cancer properties. In vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including A172, U87MG, A375, A2058, and Panc0504. The compound's effectiveness was highlighted by its IC50 values in the nanomolar range for specific targets like TBK1 (TANK-binding kinase 1), indicating strong potential for cancer therapy .
Anti-inflammatory Effects
The compound has also been recognized for its anti-inflammatory properties. It has shown significant inhibition in various assays against inflammatory markers and pathways. For instance, molecular hybrids incorporating pyrazolo[3,4-b]pyridine structures have demonstrated equipotent activity against pathogens like Klebsiella pneumoniae and Staphylococcus aureus, with notable minimum inhibitory concentration (MIC) values .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications at specific positions on the pyrazolo ring can enhance biological activity. For example, substituents such as methyl or bromo groups at different positions have been correlated with increased inhibitory potency against various biological targets. A summary table of related compounds with their similarity indices and key features is presented below:
Compound Name | Similarity Index | Key Features |
---|---|---|
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine | 0.83 | Variation at the position of bromine |
3-Bromo-1H-pyrazolo[3,4-d]pyrimidine | 0.73 | Contains a pyrimidine instead of pyridine |
5-Bromo-1H-pyrazolo[3,4-b]pyridine | 0.71 | Different substitution pattern on the pyrazole ring |
3-Bromo-1H-pyrazolo[4,3-c]pyridine | 0.71 | Structural rearrangement leading to different properties |
3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine | 0.83 | Amino substitution providing different reactivity |
Case Studies and Research Findings
Recent studies have identified several derivatives of pyrazolo[3,4-b]pyridine that exhibit promising biological activities:
- TBK1 Inhibition : Derivatives such as compound 15y showed potent TBK1 inhibition with an IC50 value of 0.2 nM and displayed effective inhibition of downstream IFN signaling in immune cells .
- Antituberculotic Activity : Research demonstrated that certain substituted derivatives exhibited significant antitubercular activity against Mycobacterium tuberculosis, indicating their potential as lead compounds for tuberculosis treatment .
Propriétés
IUPAC Name |
3-bromo-1-methylpyrazolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-7-5(6(8)10-11)3-2-4-9-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDWIHGOGVWCCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299004 | |
Record name | 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116855-03-9 | |
Record name | 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.